Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 131707-24-9
VCID: VC21185667
InChI: InChI=1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3
SMILES: CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=C3
Molecular Formula: C19H18BrNO3S
Molecular Weight: 420.3 g/mol

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

CAS No.: 131707-24-9

Cat. No.: VC21185667

Molecular Formula: C19H18BrNO3S

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate - 131707-24-9

Specification

CAS No. 131707-24-9
Molecular Formula C19H18BrNO3S
Molecular Weight 420.3 g/mol
IUPAC Name ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Standard InChI InChI=1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3
Standard InChI Key DAFNNZWQTJQQAP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate is an indole derivative characterized by its complex molecular structure. The compound contains several functional groups including a bromine atom, hydroxyl group, and an ethyl carboxylate moiety positioned on an indole scaffold, with a phenylsulfanylmethyl substituent at position 2.

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers as shown in the following table:

ParameterValue
CAS Registry Number131707-24-9
Molecular FormulaC₁₉H₁₈BrNO₃S
Molecular Weight420.32 g/mol
EINECS Number629-769-6
InChIInChI=1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3

The compound's systematic chemical name describes its exact structure, while several synonyms exist in the literature and chemical databases .

Common Synonyms

The compound is referenced in the scientific literature under various synonyms, including:

  • Si-5 (abbreviated research designation)

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

  • 6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester

  • 1-methyl-2-phenylthiomethyl-5-hydroxy-6-bromoindole-3-carboxy acid ethyl ester

Physicochemical Properties

The physicochemical properties of Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate are critical for understanding its behavior in various research contexts, including its solubility, stability, and potential reactivity patterns.

Physical Properties

The compound exists as a solid at standard temperature and pressure, with distinctive thermal and physical characteristics as outlined below:

PropertyValueStatus
Physical StateSolidObserved
ColorWhite to Light BrownObserved
Melting Point>192°C (with decomposition)Measured
Boiling Point570.6±50.0 °CPredicted
Density1.44±0.1 g/cm³Predicted
Refractive Index1.64Measured
Flash Point298.9±30.1 °CPredicted
Vapor Pressure1.28×10⁻¹³ mmHg at 25°CPredicted

The compound's high melting and boiling points, combined with extremely low vapor pressure, indicate its thermal stability and non-volatile nature under standard laboratory conditions .

Chemical Properties

Understanding the chemical properties provides insight into the compound's reactivity and potential applications:

PropertyValueNotes
SolubilitySlightly soluble in DMSO; Sparingly soluble in heated methanolEmpirical observation
pKa7.60±0.40Predicted value
LogP4.88Indicates high lipophilicity
Polar Surface Area (PSA)76.76 ŲRelevant for bioavailability

The compound's limited solubility in common organic solvents presents challenges for certain experimental procedures, though it can be dissolved in DMSO for most biological assays. Its relatively high pKa value suggests that the hydroxyl group is weakly acidic .

Biological Activities and Applications

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate has significant value in biological and pharmaceutical research.

Antiviral Applications

The compound has been specifically associated with anti-hepatitis B virus research. It is used to prepare derivatives with potential anti-hepatitis B virus activities, suggesting its importance as a precursor in antiviral drug development .

Research Applications

Beyond its specific antiviral applications, the compound serves as:

  • A reagent for studying interactions between biologically active compounds

  • A tool for investigating drug interactions in biological science research

  • A structural scaffold for developing novel therapeutic compounds

This versatility in research applications highlights the compound's importance in medicinal chemistry and drug discovery programs.

Structure-Activity Relationships

The structural features of Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate contribute to its biological activity.

Key Structural Elements

Several structural components may be critical for its biological performance:

  • The indole core: A privileged structure in medicinal chemistry

  • The bromine at position 6: Potentially enhancing receptor binding or modifying electronic properties

  • The hydroxyl group at position 5: Offering hydrogen bonding opportunities

  • The ethyl carboxylate at position 3: Providing additional binding interactions and modifying the compound's physicochemical properties

  • The phenylsulfanylmethyl group at position 2: Contributing to lipophilicity and potentially specific target interactions

These structural elements collectively determine the compound's three-dimensional conformation and its ability to interact with biological targets.

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